

# Zolamine: A Technical Overview of an Obscure Antihistamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Zolamine |
| Cat. No.:      | B3343718 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Zolamine** is a chemical compound identified as a first-generation antihistamine with anticholinergic and local anesthetic properties.<sup>[1]</sup> First synthesized in 1952, its development history and pharmacological profile are not extensively documented in publicly accessible scientific literature. This guide synthesizes the available information on **Zolamine**, including its chemical properties, a putative synthesis pathway, and its classification. The significant gaps in the literature regarding its detailed mechanism of action, pharmacokinetics, and clinical development are noted, suggesting it is a compound that likely did not advance significantly beyond initial discovery.

## Introduction

**Zolamine**, with the chemical name N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, is classified as an antihistamine and anticholinergic agent, primarily for use as an antipruritic.<sup>[1]</sup> Its discovery dates back to the mid-20th century, a period marked by the exploration of various ethylenediamine derivatives for antihistaminic activity. Despite its early identification, **Zolamine** has remained a relatively obscure compound, with a scarcity of published research on its development and therapeutic applications. This document aims to provide a comprehensive overview of the existing technical information on **Zolamine**.

## Chemical and Physical Properties

A summary of the known chemical and physical properties of **Zolamine** and its hydrochloride salt is presented in Table 1.

| Property          | Zolamine                                                                         | Zolamine Hydrochloride                                                                         |
|-------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| CAS Number        | 553-13-9                                                                         | 1155-03-9                                                                                      |
| Molecular Formula | C15H21N3OS                                                                       | C15H21N3OS·HCl                                                                                 |
| Molar Mass        | 291.41 g·mol <sup>-1</sup>                                                       | 327.87 g·mol <sup>-1</sup>                                                                     |
| Appearance        | Oily liquid                                                                      | Odorless crystals                                                                              |
| Boiling Point     | 217-219 °C at 7 mmHg                                                             | Not available                                                                                  |
| Melting Point     | Not available                                                                    | 167.5-167.8 °C                                                                                 |
| Solubility        | Not available                                                                    | Soluble in water                                                                               |
| IUPAC Name        | N'-(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | N'-(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine hydrochloride |

Data sourced from available chemical databases.

## History of Discovery and Development

The initial synthesis of **Zolamine** was reported in 1952 by Shigeya Saito in the "Journal of the Pharmaceutical Society of Japan" (Yakugaku Zasshi). This seminal work appears to be the primary, if not sole, publicly documented research on the compound's origins. Following this initial discovery, the development pathway of **Zolamine** is unclear. There is a conspicuous absence of published preclinical or clinical trial data in the subsequent decades. This suggests that **Zolamine** may have been deprioritized in favor of other antihistamines with more favorable efficacy or safety profiles.

## Synthesis

The original detailed experimental protocol for the synthesis of **Zolamine** from the 1952 publication by Shigeya Saito is not readily available in digital archives. However, a known synthesis route for analogous ethylenediamine-based antihistamines involves a multi-step process. A putative synthesis workflow for **Zolamine** is depicted in Figure 1, based on general chemical principles for the formation of such molecules.



[Click to download full resolution via product page](#)

Figure 1: A putative, generalized synthesis workflow for **Zolamine**.

Disclaimer: This diagram represents a plausible, generalized synthetic route. The actual experimental protocol, including reagents, solvents, reaction conditions, and purification methods, would be detailed in the original 1952 publication, which could not be accessed.

## Mechanism of Action

**Zolamine** is broadly classified as an antihistamine and anticholinergic.<sup>[1]</sup> This suggests its primary mechanism of action involves the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.

## Histamine H1 Receptor Antagonism

As a first-generation antihistamine, **Zolamine** is presumed to act as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it would block the actions of histamine, a key mediator in allergic and inflammatory responses. This would lead to the alleviation of symptoms such as itching (pruritus), vasodilation, and increased capillary permeability. The signaling pathway for a typical H1 antihistamine is illustrated in Figure 2.



[Click to download full resolution via product page](#)

Figure 2: Generalized signaling pathway of H1 receptor antagonism.

## Anticholinergic Activity

The anticholinergic properties of **Zolamine** indicate that it also acts as an antagonist at muscarinic acetylcholine receptors. This action is characteristic of many first-generation antihistamines and contributes to side effects such as dry mouth, blurred vision, and urinary retention. The sedative effects commonly associated with these drugs are also, in part, due to their anticholinergic activity in the central nervous system.

## Quantitative Data

An extensive search of scientific databases and chemical literature did not yield any publicly available quantitative data for **Zolamine**. This includes, but is not limited to:

- Receptor Binding Affinities (Ki)
- In vitro Potency (IC50, EC50)
- Pharmacokinetic Parameters (ADME)
- Efficacy Data from Preclinical Models
- Clinical Trial Data (Phase I, II, or III)

The absence of such data further supports the assessment that **Zolamine** was not extensively developed beyond its initial discovery.

## Experimental Protocols

Detailed experimental protocols for the study of **Zolamine** are not available in the literature. A generalized workflow for evaluating a novel antihistamine compound is presented in Figure 3. This represents the type of studies that would have been necessary to characterize **Zolamine**'s pharmacological profile.

[Click to download full resolution via product page](#)

Figure 3: Generalized workflow for antihistamine drug development.

## Conclusion

**Zolamine** represents an early effort in the development of antihistamine compounds. While its chemical identity and initial synthesis are documented, there is a profound lack of information regarding its subsequent development, detailed pharmacology, and clinical evaluation. The available evidence suggests that **Zolamine** is a historically interesting but likely undeveloped pharmaceutical agent. For researchers in drug discovery, the story of **Zolamine** underscores the reality that many compounds, despite showing initial promise, do not progress through the rigorous and lengthy process of drug development. Further investigation into **Zolamine** would require access to historical, likely non-digitized, laboratory and corporate archives from the mid-20th century.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. YAKUGAKU ZASSHI [jstage.jst.go.jp]
- To cite this document: BenchChem. [Zolamine: A Technical Overview of an Obscure Antihistamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3343718#zolamine-discovery-and-development-history>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)